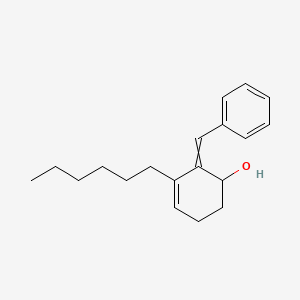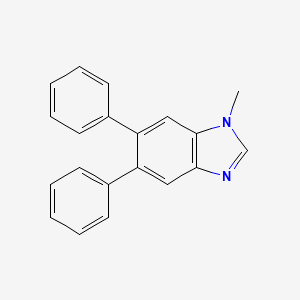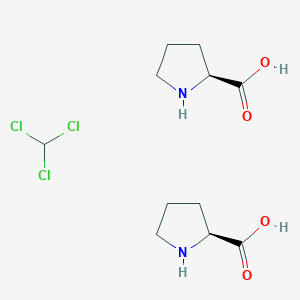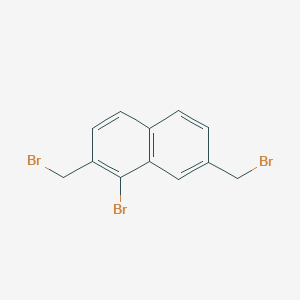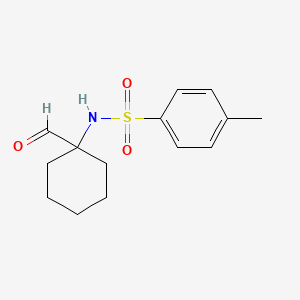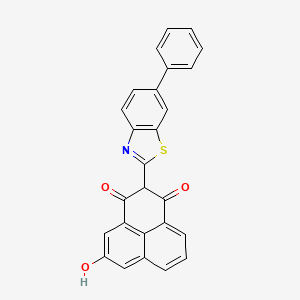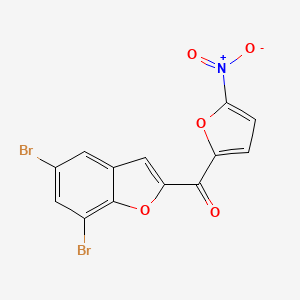
(5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone: is a synthetic organic compound that features both benzofuran and nitrofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is the bromination of benzofuran followed by the introduction of the nitrofuran moiety through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or ferric chloride, under controlled temperatures to ensure selective bromination and acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group is a common transformation, often achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms in the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity, particularly due to the presence of the nitrofuran moiety, makes it a candidate for antimicrobial and anticancer research. Studies have investigated its ability to inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their efficacy as antimicrobial agents and potential anticancer drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. This oxidative stress can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The bromine atoms in the benzofuran ring may also contribute to the compound’s reactivity and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone: Lacks one bromine atom compared to the target compound.
(5,7-Dibromo-1-benzofuran-2-yl)(5-nitrothiophene-2-yl)methanone: Contains a thiophene ring instead of a furan ring.
(5,7-Dibromo-1-benzofuran-2-yl)(5-nitropyrrole-2-yl)methanone: Contains a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone lies in its dual bromine substitution on the benzofuran ring and the presence of the nitrofuran moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89266-68-2 |
|---|---|
Molekularformel |
C13H5Br2NO5 |
Molekulargewicht |
414.99 g/mol |
IUPAC-Name |
(5,7-dibromo-1-benzofuran-2-yl)-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C13H5Br2NO5/c14-7-3-6-4-10(21-13(6)8(15)5-7)12(17)9-1-2-11(20-9)16(18)19/h1-5H |
InChI-Schlüssel |
RWVKBTZCAVURAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)C2=CC3=CC(=CC(=C3O2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
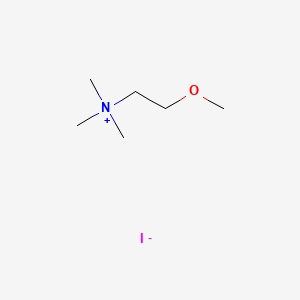
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
